Structural Differentiation: N-Benzyloxycarbonyl Protection in Place of N-Formyl on the L-Leucine Moiety
N-Deformyl-N-benzyloxycarbonyl Orlistat carries an N-benzyloxycarbonyl (Cbz, –C(=O)OCH₂C₆H₅) protecting group on the L-leucine nitrogen, replacing the N-formyl (–CHO) group present in the parent drug Orlistat (CAS 96829-58-2) . This substitution increases the molecular weight by 106.12 Da relative to Orlistat (MW 495.74 g/mol for Orlistat vs. 601.86 g/mol for the deformyl-benzyloxycarbonyl derivative) and substantially alters the lipophilicity (XLogP3-AA = 9.8 for the target compound versus approximately 6.8 for Orlistat) [1]. The β-lactone ring (3-hexyl-4-oxooxetan-2-yl), which is the pharmacophore required for covalent Ser152 acylation of pancreatic lipase, is retained intact in both compounds [2]. However, the replacement of a small N-formyl substituent with the bulky, aromatic Cbz group is predicted to alter binding kinetics at the lipase active site due to steric hindrance and modified hydrogen-bonding capacity, although no published head-to-head IC₅₀ comparison data exist for this specific impurity versus Orlistat under identical assay conditions.
| Evidence Dimension | Molecular weight and N-terminal substituent |
|---|---|
| Target Compound Data | MW 601.86 g/mol; N-benzyloxycarbonyl (–Cbz) substituent; XLogP3-AA = 9.8 |
| Comparator Or Baseline | Orlistat (CAS 96829-58-2): MW 495.74 g/mol; N-formyl (–CHO) substituent; calculated XLogP ~6.8 |
| Quantified Difference | ΔMW = +106.12 Da; ΔXLogP ≈ +3.0 log units |
| Conditions | Computed physicochemical properties (PubChem); structural assignment confirmed by InChI, SMILES, and vendor Certificate of Analysis |
Why This Matters
The distinct molecular weight and chromophore (benzyl group UV absorbance at ~254 nm) provide unambiguous chromatographic and mass spectrometric differentiation from Orlistat and other N-deformyl impurities, enabling this compound to serve as a uniquely identifiable reference marker in HPLC-UV and LC-MS/MS impurity profiling methods required for ANDA regulatory submissions.
- [1] PubChem. N-Deformyl-N-benzyloxycarbonyl Orlistat, CID 14847017. Computed Properties: Molecular Weight 601.9 g/mol, XLogP3-AA 9.8. View Source
- [2] Hadvary P, Sidler W, Meister W, Vetter W, Wolfer H. The lipase inhibitor tetrahydrolipstatin (Orlistat) binds covalently to the active site serine of pancreatic lipase. J Biol Chem. 1991;266(4):2021-2027. View Source
